Product packaging for 2-Methylpent-1-en-4-yn-3-ol(Cat. No.:CAS No. 1572-63-0)

2-Methylpent-1-en-4-yn-3-ol

Cat. No.: B14751495
CAS No.: 1572-63-0
M. Wt: 96.13 g/mol
InChI Key: CBYMOUVOSIZYAK-UHFFFAOYSA-N
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Description

2-Methylpent-1-en-4-yn-3-ol is an organic compound characterized by its molecular formula, C6H8O, and a molecular weight of 96.13 g/mol . This compound belongs to the class of enynols, featuring both alkenyl (carbon-carbon double bond) and alkynyl (carbon-carbon triple bond) functional groups within its structure, along with a hydroxyl group. This unique combination makes it a molecule of interest in specialized organic synthesis and chemical research. Compounds with similar enynol structures have been identified as valuable intermediates or building blocks in complex synthetic pathways. For instance, closely related isomers, such as 3-methylpent-2-en-4-yn-1-ol, are documented in patents and scientific literature for their role in photochemical isomerization processes, which are key steps in the synthesis of valuable molecules like vitamin A and various carotenoids . The structural motif of an unsaturated alcohol provides a versatile handle for further chemical modifications, including cyclization and coupling reactions. Researchers may explore the potential of this compound in developing novel synthetic methodologies or as a precursor for pharmacologically active compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety protocols should be followed, and reference to the provided Safety Data Sheet (SDS) is essential prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O B14751495 2-Methylpent-1-en-4-yn-3-ol CAS No. 1572-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1572-63-0

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

2-methylpent-1-en-4-yn-3-ol

InChI

InChI=1S/C6H8O/c1-4-6(7)5(2)3/h1,6-7H,2H2,3H3

InChI Key

CBYMOUVOSIZYAK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C#C)O

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Methylpent 1 En 4 Yn 3 Ol

Classical and Established Synthetic Approaches

The fundamental approach to constructing 2-methylpent-1-en-4-yn-3-ol is the ethynylation of methyl vinyl ketone. wikipedia.org This reaction involves the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon of MVK. The acetylide is typically generated in situ from acetylene (B1199291) gas by using a strong base. The choice of base and reaction conditions is critical to favor the formation of the desired 1,2-addition product over potential side reactions like polymerization or 1,4-conjugate addition.

A widely employed and reliable method for ethynylation utilizes Grignard reagents. Specifically, an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium chloride or ethynylmagnesium bromide, is reacted with methyl vinyl ketone.

A patented method describes the synthesis of a related compound, 2-methyl-1-ethynyl-2-penten-1-ol, which provides insight into the Grignard methodology. google.com The process begins with the formation of a methyl Grignard reagent (methylmagnesium chloride) from chloromethane (B1201357) and magnesium chips in tetrahydrofuran (B95107) (THF). google.com This is followed by the introduction of acetylene gas to generate the active ethynylmagnesium chloride (acetylenemagnesium chloride). google.com The subsequent dropwise addition of the α,β-unsaturated ketone precursor at a controlled temperature leads to the formation of the target alcohol after acidic workup. google.com

Table 1: Representative Grignard Reaction for Alkynyl Alcohol Synthesis

Parameter Details
Grignard Reagent Methylmagnesium chloride, converted to Acetylenemagnesium chloride
Carbonyl Substrate 2-Methyl-2-pentenal
Solvent Tetrahydrofuran (THF)
Reaction Steps 1. Grignard initiation with chloromethane and magnesium. 2. Introduction of acetylene gas. 3. Addition of carbonyl substrate. 4. Hydrolysis with dilute acid.
Reported Purity >98%

Data sourced from a patent for a structurally similar compound. google.com

An alternative to traditional Grignard or alkali metal acetylides involves the use of calcium-based reagents. Calcium carbide (CaC₂), an inexpensive and readily available resource, can serve as the acetylene source for the synthesis of terminal propargyl alcohols. rsc.org Research has demonstrated a metal-catalyst-free protocol where calcium carbide reacts directly with carbonyl compounds under mild conditions. rsc.org

In this approach, calcium carbide reacts with a suitable proton source, often an alcohol in the solvent system, to generate the calcium acetylide species in situ. This nucleophile then adds to the carbonyl precursor. This method presents a greener alternative, avoiding more hazardous reagents like sodium amide or pyrophoric organolithium compounds. While not specifically detailed for this compound, the methodology is broadly applicable to the synthesis of propargyl alcohols from various aldehydes and ketones. rsc.org

Table 2: General Conditions for Calcium Carbide-Mediated Alkynylation

Parameter Condition
Acetylene Source Calcium Carbide (CaC₂)
Carbonyl Substrate General Aldehydes and Ketones
Catalyst None (Metal-catalyst-free)
Solvent Typically polar aprotic solvents (e.g., DMSO)
Key Advantage Utilizes an inexpensive, renewable resource under mild conditions.

Data derived from a study on the synthesis of acetylenic alcohols. rsc.org

Modern and Catalytic Synthetic Strategies

Modern synthetic efforts focus on improving efficiency, selectivity, and safety through the use of catalytic systems.

Transition metals are widely used to catalyze the addition of terminal alkynes to carbonyl compounds. organic-chemistry.orgresearchgate.net Catalysts based on zinc, copper, indium, and ruthenium have been shown to be effective for the synthesis of propargyl alcohols. organic-chemistry.orgnih.gov

For instance, zinc(II) salts like zinc triflate (Zn(OTf)₂), in combination with a chiral ligand such as (+)-N-methylephedrine, can facilitate the enantioselective addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org Copper catalysts are also prominent, particularly in mediating the propargylation of aldehydes using propargyl bromides and a reducing agent like manganese powder. nih.gov While many examples focus on aldehydes, these systems are often adaptable to ketone substrates like methyl vinyl ketone. The use of a catalyst in sub-stoichiometric amounts enhances the atom economy and sustainability of the synthesis. google.com

Table 3: Examples of Transition Metal-Catalyzed Alkynylation

Catalyst System Substrates Product Type Reference
Zn(OTf)₂ / (+)-N-methylephedrine Terminal Alkyne + Aldehyde Chiral Propargyl Alcohol organic-chemistry.org
In(III) / BINOL Terminal Alkyne + Aldehyde Chiral Propargyl Alcohol organic-chemistry.org
CuCl / Mn powder Propargyl Bromide + Aldehyde Homopropargyl Alcohol nih.gov

High-valent transition metals like rhenium and molybdenum can also serve as effective catalysts in reactions involving propargylic alcohols. While their primary application has been in the rearrangement of these alcohols, such as the Meyer-Schuster rearrangement, their catalytic activity is significant. mdpi.com For example, perrhenate (B82622) catalysts (such as NH₄ReO₄) have been used to facilitate the rearrangement of tertiary propargylic alcohols into α,β-unsaturated carbonyl compounds. mdpi.com

In the context of this compound, while a direct synthesis using these catalysts is not prominently documented, their ability to interact with and transform the propargylic alcohol functionality is of high interest. A study on the rearrangement of 3-methyl-1,4-pentadiyne-3-ol to an unsaturated aldehyde using a perrhenate catalyst highlights the utility of this system. mdpi.com The reaction proceeded with 15 mol% catalyst in dichloromethane, demonstrating the efficiency of such catalysts in transforming complex alkynyl structures. mdpi.com This indicates potential for tandem reaction sequences where the alcohol is formed and then catalytically isomerized in one pot.

Three-Component Coupling Reactions

Three-component coupling reactions represent a highly efficient and atom-economical approach for the synthesis of complex molecules like tertiary propargyl alcohols from simpler starting materials in a single step. While specific literature detailing a three-component synthesis directly yielding this compound is not prevalent, the principles can be applied to analogous structures. These reactions typically involve the coupling of a ketone, an alkyne, and a third component, often in the presence of a suitable catalyst.

One relevant example of a multicomponent reaction is the A³ coupling (alkyne-aldehyde-amine) reaction, which is used to synthesize propargylamines. csic.es A variation of this could conceptually be adapted for the synthesis of propargyl alcohols. Furthermore, a one-pot, three-component reaction has been described for the formation of propargyl alkoxides, which are immediate precursors to propargyl alcohols. rsc.org This particular method involves the reaction of an aromatic alkyne, a ketone (either cyclic or linear), and a base like t-butoxide. rsc.org Such a strategy, if applied with appropriate starting materials, could provide a direct route to tertiary propargyl alcohols.

The general scheme for a three-component synthesis of a tertiary propargyl alcohol would involve the reaction of a ketone with a terminal alkyne and a suitable organometallic reagent. The selection of the ketone and alkyne is crucial for obtaining the desired product structure. For instance, to synthesize a molecule with a similar framework to this compound, one might envision the coupling of methyl vinyl ketone, acetylene, and an appropriate methylating agent under catalytic conditions.

The following table outlines a conceptual three-component reaction for a generic tertiary propargyl alcohol, illustrating the roles of the different components.

ComponentRoleExample
KetoneProvides the carbon backbone and the hydroxyl group.Acetone
AlkyneIntroduces the carbon-carbon triple bond.Phenylacetylene
Organometallic ReagentActs as a nucleophile to attack the ketone.Ethylmagnesium bromide

This approach highlights the potential of multicomponent reactions to streamline the synthesis of complex propargyl alcohols, reducing the number of synthetic steps and associated waste.

Industrial Scale Synthesis Considerations and Process Optimization

The industrial production of compounds related to this compound is primarily driven by their application as key intermediates in the synthesis of high-value products such as vitamins and carotenoids. A notable example is the allylic rearrangement of 3-methylpent-1-en-4-yn-3-ol to produce an isomeric mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol. researchgate.net This mixture is a crucial starting material in several large-scale industrial syntheses. researchgate.net

The (Z)-isomer, which is the major component of the mixture (around 85%), serves as a vital intermediate in the manufacture of Vitamin A. researchgate.net The (E)-isomer, although present in a smaller amount (about 15%), is also a valuable intermediate for the synthesis of other carotenoids like astaxanthin (B1665798) and zeaxanthin (B1683548). researchgate.net The separation of these isomers is typically achieved through physical methods such as fractional distillation. researchgate.net

The table below summarizes the industrial relevance of the isomers of 3-methylpent-2-en-4-yn-1-ol, which are derived from a structural isomer of this compound.

IsomerApproximate Percentage in MixtureIndustrial Application
(Z)-3-Methylpent-2-en-4-yn-1-ol85%Intermediate for Vitamin A synthesis. researchgate.net
(E)-3-Methylpent-2-en-4-yn-1-ol15%Intermediate for astaxanthin and zeaxanthin synthesis. researchgate.net

Process optimization in this context focuses on efficient methods for the initial synthesis, effective separation of the isomers, and high-yielding isomerization reactions to convert the less desired isomer into the more valuable one.

Stereoselective Synthesis of Related Chiral Alcohols and Precursors

The stereoselective synthesis of chiral alcohols and their precursors is a critical area of research, as the biological activity of many compounds is dependent on their specific stereochemistry. While this compound itself is achiral, methods developed for the synthesis of related chiral propargyl alcohols are highly relevant.

One prominent strategy for achieving stereoselectivity is through the use of chiral catalysts or auxiliaries in the addition of alkynes to carbonyl compounds. For instance, chiral hex-5-yn-2-ones have been identified as valuable precursors for the synthesis of chiral pyrroline (B1223166) units found in photosynthetic tetrapyrrole macrocycles. csic.es The synthesis of these chiral ketones often involves established asymmetric methodologies to install the necessary stereocenters early in the synthetic sequence. csic.es

A notable advancement in the synthesis of chiral propargyl alcohols is the use of BINOL (1,1'-bi-2-naphthol)-promoted asymmetric addition of diynes to aldehydes. nih.gov This method has been successfully employed in the total synthesis of chiral falcarindiol (B120969) analogues, where the two chiral centers are generated with high selectivity using the same type of catalyst. nih.gov The reaction involves the use of a BINOL-zinc complex to facilitate the enantioselective addition of a terminal alkyne to an aldehyde.

Dynamic kinetic resolution (DKR) is another powerful technique for the synthesis of enantiomerically enriched alcohols. rsc.org This process combines the enzymatic resolution of a racemic alcohol with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.orgrsc.org For example, the DKR of tertiary alcohols has been achieved using a combination of a lipase (B570770), such as Candida antarctica lipase A (CAL-A), and a racemization catalyst. rsc.org

The following table provides an overview of different stereoselective synthesis strategies applicable to chiral alcohols structurally related to this compound.

MethodKey FeaturesExample ApplicationReference
Asymmetric AlkynylationUse of chiral catalysts (e.g., BINOL derivatives) to control the stereochemical outcome of alkyne addition to aldehydes.Synthesis of chiral falcarindiol analogues. nih.gov nih.gov
Chiral PrecursorsIncorporation of stereocenters early in the synthesis using established asymmetric methods.Synthesis of chiral hex-5-yn-2-ones for natural product synthesis. csic.es csic.es
Dynamic Kinetic Resolution (DKR)Combination of enzymatic resolution and in-situ racemization to obtain high yields of a single enantiomer.Enantioselective acylation of tertiary alcohols. rsc.org rsc.orgrsc.org

These methodologies underscore the progress in controlling stereochemistry during the synthesis of complex chiral alcohols, which is essential for their application in fields such as medicinal chemistry and materials science.

Iv. Advanced Spectroscopic Characterization of 2 Methylpent 1 En 4 Yn 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methylpent-1-en-4-yn-3-ol would be expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Vinyl Protons (=CH₂): The two geminal protons of the terminal alkene would likely appear as two distinct signals in the range of δ 4.8-5.5 ppm. Their distinctness arises from their different spatial relationships to the rest of the molecule.

Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group is expected to resonate downfield, typically in the region of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom and the alkyne.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It would likely appear as a broad singlet anywhere between δ 1.5 and 5.0 ppm.

Acetylenic Proton (≡C-H): The terminal alkyne proton is characterized by a sharp signal in the range of δ 2.0-3.0 ppm.

Methyl Protons (-CH₃): The methyl group attached to the double bond would give a singlet in the vinylic methyl region, around δ 1.7-2.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of different carbon environments and their electronic nature.

Alkene Carbons (C=C): The sp² hybridized carbons of the alkene would appear in the downfield region of the spectrum. The quaternary carbon (C-2) would be expected around δ 140-150 ppm, while the terminal methylene (B1212753) carbon (C-1) would be around δ 110-120 ppm.

Alkyne Carbons (C≡C): The sp hybridized carbons of the alkyne typically resonate in the range of δ 70-90 ppm. The substituted carbon (C-4) would be further downfield than the terminal carbon (C-5).

Carbinol Carbon (-C(OH)-): The carbon atom bonded to the hydroxyl group (C-3) would appear in the range of δ 60-70 ppm.

Methyl Carbon (-CH₃): The methyl carbon would be found in the upfield region of the spectrum, typically around δ 20-25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
=CH₂ (H-1)4.8 - 5.5 (2H, m)110 - 120
-C(CH₃)= (C-2)-140 - 150
-CH(OH)- (H-3)4.5 - 5.0 (1H, s)60 - 70
-C≡ (C-4)-70 - 90
≡CH (H-5)2.0 - 3.0 (1H, s)70 - 90
-CH₃ (H-6)1.7 - 2.0 (3H, s)20 - 25
-OH1.5 - 5.0 (1H, broad s)-

Note: These are predicted values and may differ from experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a correlation between the methine proton (H-3) and the hydroxyl proton (-OH), if coupling is observed, and potentially long-range couplings between the vinyl protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for definitively assigning each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: The sp² C-H stretch of the alkene would appear just above 3000 cm⁻¹, while the sp C-H stretch of the terminal alkyne would be a sharp peak around 3300 cm⁻¹. The sp³ C-H stretches of the methyl group would be observed just below 3000 cm⁻¹.

C≡C Stretch: A weak to medium, sharp absorption band around 2100-2150 cm⁻¹ in the IR spectrum would confirm the presence of the carbon-carbon triple bond. This band is often stronger in the Raman spectrum.

C=C Stretch: The carbon-carbon double bond stretch would be expected to appear in the region of 1640-1680 cm⁻¹ in the IR spectrum.

C-O Stretch: A strong C-O stretching vibration for a secondary alcohol would be present in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
-OHO-H Stretch3200 - 3600Strong, Broad
≡C-HC-H Stretch~3300Medium, Sharp
=C-HC-H Stretch>3000Medium
-C-H (sp³)C-H Stretch<3000Medium
-C≡C-C≡C Stretch2100 - 2150Weak to Medium, Sharp
>C=C<C=C Stretch1640 - 1680Medium
-C-O-C-O Stretch1000 - 1200Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming the molecular formula and aspects of the structure. The molecular formula of this compound is C₆H₈O, with a molecular weight of 96.13 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 96.

Fragmentation Patterns: The molecule would likely undergo characteristic fragmentation pathways.

Loss of a Methyl Radical ([M-15]⁺): Fragmentation of the methyl group would result in a peak at m/z 81.

Loss of Water ([M-18]⁺): Dehydration is a common fragmentation for alcohols, which would lead to a peak at m/z 78.

Alpha-Cleavage: Cleavage of the bond between C3 and C4 could lead to a resonance-stabilized cation.

Propargyl/Allenyl Cations: Fragmentation involving the alkyne moiety could lead to characteristic ions.

Integration of Spectroscopic Data for Comprehensive Structural Analysis

The definitive structure of this compound would be established by integrating the data from all spectroscopic techniques. The molecular formula would be confirmed by high-resolution mass spectrometry. The functional groups identified by IR and Raman spectroscopy would be consistent with the structural fragments observed in the NMR and mass spectra. The precise connectivity of the carbon and hydrogen atoms would be pieced together using 1D and 2D NMR data, with the HMBC experiment being particularly crucial for linking the different functional groups. The combination of these techniques provides a powerful and comprehensive approach to structural elucidation, leaving no ambiguity about the constitution of this compound.

V. Theoretical and Computational Chemistry Studies on 2 Methylpent 1 En 4 Yn 3 Ol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the three-dimensional structure, stability, and electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-Methylpent-1-en-4-yn-3-ol, DFT calculations would typically be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure.

Determine electronic properties such as ionization potential, electron affinity, and the distribution of electron density.

Generate molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding chemical reactivity and electronic transitions.

Despite the widespread use of DFT, no specific studies applying it to this compound have been published.

Ab Initio and Semi-Empirical Methodologies

Ab initio methods are based on first principles without using experimental parameters, offering high accuracy, though often at a high computational expense. Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. acs.org A thorough computational investigation of this compound would likely involve these methods to validate DFT results or to screen for properties in a computationally efficient manner. No such studies have been reported.

Computational Studies of Reaction Mechanisms and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. For an unsaturated alcohol like this compound, this is particularly relevant for understanding potential rearrangement reactions.

Energy Profiles of Rearrangement Reactions

Tertiary propargyl alcohols are known to undergo acid-catalyzed rearrangements, such as the Meyer-Schuster and Rupe rearrangements. wikipedia.org Computational studies would be invaluable in mapping the potential energy surface for the rearrangement of this compound. This involves:

Identifying the structures of reactants, intermediates, transition states, and products.

Calculating the activation energies for each step of the proposed mechanism.

Such an energy profile would clarify which rearrangement pathway is kinetically and thermodynamically favored. However, no computational studies have been published that detail these energy profiles for this compound.

Solvent Effects in Reaction Mechanisms

The solvent can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net Computational models, such as implicit or explicit solvation models, can be used to simulate these effects and predict how the reaction mechanism and energy profile might change in different solvent environments. The influence of solvents on potential rearrangements of this compound remains uninvestigated through computational means.

Electronic Properties and Photophysical Behavior

The conjugated en-yne system in this compound suggests it may have interesting electronic and photophysical properties. Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict:

Electronic absorption spectra (UV-Vis), by calculating the energies of electronic transitions from the ground state to various excited states.

Properties of the excited states, such as their geometry and lifetime.

Potential for fluorescence or phosphorescence.

A computational analysis would provide a theoretical foundation for understanding how the molecule interacts with light. To date, no such theoretical studies on the photophysical behavior of this compound are available in the literature.

Despite a comprehensive search for theoretical and computational studies focusing on this compound, no specific research detailing the molecular modeling and simulation of its interactions was found. The scientific literature readily available through public databases does not appear to contain dedicated studies on the intermolecular forces, binding affinities, or interaction energies of this particular compound.

Computational chemistry is a powerful tool for understanding molecular behavior. Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are frequently employed to investigate the interactions between a molecule and its environment, including solvents, receptors, or other molecules. These studies can provide valuable insights into binding modes, conformational changes, and the energetic landscape of molecular interactions.

Typically, a molecular modeling and simulation study of a compound like this compound would involve:

Force Field Parameterization: Developing or adapting a set of parameters to accurately describe the intramolecular and intermolecular forces of the molecule.

System Setup: Creating a simulation box containing this compound and other relevant molecules (e.g., water, organic solvents, a protein).

Simulation: Running MD or Monte Carlo simulations to sample the conformational space and intermolecular interactions over time.

Analysis: Analyzing the simulation trajectories to calculate properties such as radial distribution functions, hydrogen bond lifetimes, binding free energies, and interaction energy components.

Such studies would yield data that could be presented in tables, for instance, detailing the interaction energies (electrostatic, van der Waals) between this compound and specific amino acid residues in a protein's active site, or its solvation free energy in different solvents.

However, as of the latest search, no such specific data or detailed research findings for this compound have been published in the accessible scientific literature. Therefore, a detailed discussion and presentation of data tables on the molecular modeling and simulation of its interactions is not possible at this time.

Vi. Derivatives and Analogs of 2 Methylpent 1 En 4 Yn 3 Ol

Isomeric Forms: Synthesis and Interconversion

The primary isomeric forms of interest derived from the structural backbone of 2-methylpent-1-en-4-yn-3-ol are its rearranged allyl alcohol isomers, (Z)-3-Methylpent-2-en-4-yn-1-ol and (E)-3-Methylpent-2-en-4-yn-1-ol.

Synthesis: The synthesis of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol is primarily achieved through a sulfuric acid-catalyzed allylic rearrangement of this compound (referred to as iso-C6 alcohol in some literature) chemicalbook.com. The precursor, this compound, is synthesized by the reaction of methyl vinyl ketone with acetylene (B1199291) in the presence of metal calcium in liquid ammonia (B1221849) chemicalbook.com.

The rearrangement reaction typically involves dissolving this compound in a solvent like chloroform (B151607) or isopropyl ether and treating it with dilute sulfuric acid at elevated temperatures, for instance, 55°C for 2 hours chemicalbook.com. This process yields an isomeric mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol chemicalbook.com. The reaction has been reported to produce the C6 alcohol mixture with a yield of 86.6%, with the cis (Z) isomer comprising 85.1% of the product mixture under these conditions chemicalbook.com. More recently, acidic ionic liquids have been explored as alternative catalysts for this rearrangement chemicalbook.com.

Interconversion and Properties: The (Z) and (E) isomers are distinct compounds with different physical properties. Both are described as heat-sensitive oily liquids that are prone to polymerization due to the presence of both double and triple bonds in their structures chemicalbook.com. The cis isomer has been noted for its potential to cyclize under certain conditions, forming 2,3-dimethylfuran (B88355) in a highly exothermic reaction chemicalbook.com.

IsomerBoiling PointRefractive Index (20°C)
(Z)-3-Methylpent-2-en-4-yn-1-ol65°C (at 1.253 kPa)1.4820
(E)-3-Methylpent-2-en-4-yn-1-ol73°C (at 1.253 kPa)1.4934
Data sourced from ChemicalBook chemicalbook.com.

The interconversion is influenced by the reaction conditions. While the acid-catalyzed rearrangement often favors the (Z)-isomer, other catalytic systems can alter this ratio. These isomers, particularly the (Z)-form, are valuable intermediates in the synthesis of more complex molecules, including Vitamin A bloomtechz.com.

Structurally Modified Analogs and Their Synthetic Accessibility

The unique en-yn-ol structure of this compound and its isomers serves as a template for a variety of structurally modified analogs.

The functional groups of this compound's isomers allow for further chemical manipulation. The hydroxyl group can undergo oxidation to yield an aldehyde. For example, the E/Z mixture of 3-methyl-2-penten-4-ynal can be synthesized from the corresponding alcohols via oxidation with manganese dioxide (MnO₂) mdpi.com.

Furthermore, rearrangement reactions of related compounds can lead to functionalized enynals. The rearrangement of 3-methyl-1,4-pentadiyne-3-ol can be catalyzed by systems like MoO₂(acac)₂ with DMSO or Bu₄NReO₄/p-TsOH to produce an E/Z mixture of 3-methyl-2-penten-4-ynal mdpi.com. This C6-aldehyde is a key building block for synthesizing molecules like Vitamin A mdpi.com.

Catalyst SystemSolventTemperatureTimeYield of E/Z-4
Bu₄NReO₄/p-TsOH (15 mol%)Dichloromethane273 K (0°C)20 h46%
MoO₂(acac)₂ / DMSOToluene373 K (100°C)--
Data sourced from MDPI mdpi.com.

The hydroxyl group present in this compound and its isomers is reactive towards silylating and acetylating agents.

Acetylated Derivatives: Acetylation can be achieved by reacting the alcohol with an acetylating agent like acetic anhydride (B1165640), often in the presence of a base or catalyst. This reaction converts the hydroxyl group (-OH) into an acetate (B1210297) ester group (-OAc), which can serve as a protective group in multi-step syntheses. The reaction of related amino-triazole esters with acetic anhydride has been studied, showing that the conditions (temperature, solvent) can control the degree and position of acetylation nih.gov. For an alcohol like this compound, the reaction would likely proceed readily at the hydroxyl position.

Silylated Derivatives: Silylation involves the introduction of a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), onto the molecule. This is typically accomplished by reacting the alcohol with a silyl halide (e.g., chlorotrimethylsilane) or other silylating agents in the presence of a base like triethylamine (B128534) or pyridine. The resulting silyl ether is more volatile and less polar than the parent alcohol, which can be advantageous for purification by distillation or chromatography. The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide from the corresponding phenol (B47542) demonstrates this type of transformation researchgate.net. The silyl group also functions as a common protecting group for alcohols.

Several byproducts can form during the synthesis and subsequent reactions of this compound and its isomers, providing insight into the reaction mechanisms.

Polymerization: A significant side reaction is the polymerization of the en-yn-ol isomers, which are known to be heat-sensitive chemicalbook.com. The conjugated system of double and triple bonds makes them susceptible to radical or thermally induced polymerization, leading to the formation of oligomeric or polymeric tars. This reduces the yield of the desired product and complicates purification.

Cyclization: The (Z)-isomer of 3-methylpent-2-en-4-yn-1-ol can undergo an intramolecular cyclization to form 2,3-dimethylfuran chemicalbook.com. This reaction is highly exothermic and represents a competing pathway to the desired transformations of the molecule. The propensity for this cyclization highlights the reactivity of the cis-oriented functional groups.

Incomplete Reaction: In the initial synthesis of the precursor, this compound from methyl vinyl ketone and acetylene, incomplete reaction can lead to the presence of starting materials in the final product mixture chemicalbook.com.

Rearrangement Byproducts: During the acid-catalyzed rearrangement, other unforeseen rearrangements or elimination reactions could potentially occur, leading to a complex mixture of products if the reaction conditions are not carefully controlled.

The formation of these byproducts underscores the delicate nature of these compounds and the need for precise control over reaction parameters such as temperature, catalyst loading, and reaction time to maximize the yield of the desired derivative.

Development of Chiral Analogs and Enantioselective Synthesis

The core structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group (C-3). This means the compound is chiral and exists as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a key area of research, as the biological activity of chiral molecules often resides in a single enantiomer.

While specific literature on the enantioselective synthesis of this compound is not detailed in the provided results, general strategies for creating such chiral propargyl alcohols are well-established. These methods typically involve the asymmetric addition of an organometallic acetylide to the corresponding prochiral ketone, in this case, methyl vinyl ketone.

Key approaches to achieve enantioselectivity would include:

Use of Chiral Ligands: Employing a metal catalyst (e.g., zinc, titanium, or aluminum) complexed with a chiral ligand to mediate the addition of an ethynyl (B1212043) nucleophile to methyl vinyl ketone.

Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone or the acetylide to direct the stereochemical outcome of the addition reaction, followed by removal of the auxiliary.

Enzymatic Resolution: Using enzymes (e.g., lipases) to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated enantiomer from the unreacted one.

The successful development of such enantioselective routes would provide access to optically pure chiral building blocks, significantly expanding the utility of this compound in the synthesis of complex, biologically active target molecules.

Vii. Applications of 2 Methylpent 1 En 4 Yn 3 Ol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of 2-Methylpent-1-en-4-yn-3-ol is most evident in its role as a precursor for a variety of complex natural products and their analogues.

The industrial synthesis of Vitamin A and various carotenoids heavily relies on building block strategies, where this compound and its derivatives are crucial components. In the synthesis of Vitamin A acetate (B1210297), a synthetic ester form of retinol, this compound can be used to generate key Grignard reagents. durham.ac.ukmedchemexpress.comacs.org These reagents are then used to extend the carbon chain of other intermediates, forming the characteristic polyene structure of retinoids. durham.ac.uk For instance, the Isler synthesis of vitamin A involves the reaction of a Grignard reagent derived from 3-methylpent-2-en-4-yn-1-ol with β-ionone to construct the carbon skeleton. durham.ac.uk

Similarly, in the synthesis of carotenoids like astaxanthin (B1665798) and zeaxanthin (B1683548), C15 phosphonium (B103445) salts derived from precursors related to this compound are coupled with a central C10-dialdehyde building block via the Wittig reaction. mdpi.com This C15 + C10 + C15 strategy is a common and effective method for constructing the 40-carbon backbone of these pigments. mdpi.comumd.edu Zeaxanthin, a dietary carotenoid important for eye health, can be synthesized from lutein, but total synthesis often employs a double Wittig reaction with C15 Wittig salts and a C10-dialdehyde. umd.edunih.govnih.govgoogle.com Astaxanthin, a potent antioxidant, is also synthesized commercially using similar strategies, highlighting the importance of these C15 building blocks. mdpi.comnih.govnih.gov

Interactive Table: Key Syntheses Involving this compound Derivatives
Target Molecule Key Reaction Building Block Strategy Precursor Role
Vitamin A AcetateGrignard Reaction, Wittig ReactionC15 + C5Forms part of the C15 or related building blocks. durham.ac.uk
AstaxanthinWittig ReactionC15 + C10 + C15Precursor to the C15 phosphonium salt. mdpi.com
ZeaxanthinWittig ReactionC15 + C10 + C15Precursor to the C15 phosphonium salt. umd.edu

The structure of this compound is ideally suited for rearrangement reactions to form α,β-unsaturated carbonyl compounds. wikipedia.org The Meyer-Schuster rearrangement of tertiary propargyl alcohols, such as this compound, in the presence of an acid catalyst, leads to the formation of α,β-unsaturated ketones or aldehydes. wikipedia.org This reaction proceeds through an allene (B1206475) intermediate, which then tautomerizes to the more stable conjugated carbonyl compound. These resulting enones and enals are themselves valuable synthetic intermediates, susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.orguomosul.edu.iqlibretexts.org This dual reactivity allows for the introduction of a wide range of functional groups and the formation of new carbon-carbon bonds. aablocks.com

Interactive Table: Meyer-Schuster Rearrangement of this compound
Reactant Reaction Key Intermediate Product Class
This compoundMeyer-Schuster RearrangementAllenic alcohol/cationα,β-Unsaturated Ketone/Aldehyde

The propargyl alcohol functionality in this compound can be exploited to synthesize allenic compounds. For example, the reaction of this compound with certain reagents can lead to the formation of allenic alcohols through a nih.govorganic-chemistry.org-sigmatropic rearrangement of an intermediate, such as a sulfenate or phosphite (B83602) ester. Furthermore, the hydroxyl group can be converted into a leaving group, and subsequent reaction with amines can lead to the formation of allenic amines via an SN2' reaction. These allenic structures are highly reactive and can be used in a variety of subsequent transformations, including cyclization and addition reactions.

Contributions to Heterocyclic Compound Synthesis

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The presence of both a nucleophilic hydroxyl group and electrophilic alkyne and alkene moieties within the same molecule allows for intramolecular cyclization reactions. For instance, under appropriate catalytic conditions, the hydroxyl group can add across the alkyne, leading to the formation of five- or six-membered oxygen-containing heterocycles like furans or pyrans. Additionally, the molecule can participate in cycloaddition reactions, such as the Pauson-Khand reaction, with other reagents to construct more complex polycyclic heterocyclic frameworks.

Applications in Materials Science Precursor Development

The unsaturated nature of this compound makes it a potential monomer for polymerization reactions. The vinyl and ethynyl (B1212043) groups can participate in various polymerization processes, such as free-radical, cationic, or coordination polymerization, to produce polymers with unique properties. The resulting polymers could possess interesting thermal, optical, or mechanical characteristics due to the incorporation of the rigid alkyne unit and the reactive pendant hydroxyl group. This hydroxyl group can be further functionalized post-polymerization to tailor the material's properties for specific applications, such as in coatings, adhesives, or advanced composites.

Development of Pharmaceutical Intermediates and Drug Candidates

The structural motifs present in this compound are found in a number of biologically active molecules. Its utility in synthesizing complex natural products like Vitamin A is a testament to its importance in creating molecules with significant physiological roles. durham.ac.uk The α,β-unsaturated carbonyl compounds derived from it are known to be present in many pharmacologically active compounds and can act as Michael acceptors, interacting with biological nucleophiles. wikipedia.org While direct use as a drug is not its primary application, its role as a versatile starting material and intermediate makes it a valuable tool in the medicinal chemist's arsenal (B13267) for the discovery and development of new therapeutic agents.

Due to the absence of specific scientific literature on the biotransformation and enzymatic catalysis of this compound, a detailed article on this subject cannot be generated at this time. Extensive searches for biotransformation products, the role of specific enzyme families like Cytochrome P450s, and mechanistic studies such as carbon-carbon bond cleavage and isotope labeling for this particular compound did not yield any relevant research findings.

The requested article structure requires in-depth information that is not present in the public domain of scientific research. Information on related compounds or general enzymatic processes is available but does not directly address the specific metabolic fate of this compound. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline. Further research would be needed to be published on this specific molecule to be able to write such a review.

Viii. Biotransformation and Enzymatic Catalysis Involving 2 Methylpent 1 En 4 Yn 3 Ol

Chemoenzymatic Synthesis and Kinetic Resolution with Biocatalysts

Detailed research findings and data on the chemoenzymatic synthesis and kinetic resolution of 2-Methylpent-1-en-4-yn-3-ol are not available in the current body of scientific literature.

Ix. Environmental Considerations and Degradation Pathways of 2 Methylpent 1 En 4 Yn 3 Ol

Photodegradation Studies

The primary mechanism of photodegradation for enyne compounds involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and the formation of reactive species. This can result in a variety of reactions, including:

Cyclization Reactions: Enyne systems can undergo photochemical cyclization to form various cyclic products. These reactions are often initiated by the formation of a diradical species upon UV irradiation.

Radical-Mediated Reactions: The absorption of light can lead to the homolytic cleavage of bonds, generating free radicals. These radicals can then participate in a cascade of reactions, including addition to the double or triple bonds, leading to the formation of a variety of degradation products.

Photoisomerization: UV radiation can induce isomerization of the double bond, potentially altering the compound's physical and chemical properties and its subsequent environmental fate.

The rate and extent of photodegradation are influenced by several environmental factors, including the intensity and wavelength of solar radiation, the presence of photosensitizers (such as humic substances in natural waters), and the presence of oxygen. While quantitative data for 2-Methylpent-1-en-4-yn-3-ol is not available, the general principles of enyne photochemistry suggest that it would be susceptible to transformation in sunlit surface waters and in the atmosphere.

Biodegradation Pathways in Natural Environments

The biodegradation of this compound in natural environments is expected to be primarily driven by microbial activity. While specific studies on this compound are lacking, the biodegradation of acetylenic compounds has been documented, a process termed "acetylenotrophy."

Microorganisms, particularly certain strains of bacteria, have been shown to utilize acetylene (B1199291) and other alkynes as a source of carbon and energy. A key enzyme in this process is acetylene hydratase , which catalyzes the hydration of the carbon-carbon triple bond to form an enol, which then tautomerizes to an aldehyde.

For this compound, a plausible initial step in its biodegradation would be the enzymatic hydration of the alkyne moiety. This would likely be followed by the oxidation of the resulting aldehyde and further breakdown of the carbon skeleton. The presence of the methyl group and the vinyl alcohol structure may influence the rate and pathway of degradation.

Initial Attack: The process would likely begin with the enzymatic hydration of the triple bond, catalyzed by an acetylene hydratase or a similar enzyme, to form an unstable enol that would quickly tautomerize to a more stable α,β-unsaturated ketone.

Oxidation: The secondary alcohol group could be oxidized to a ketone.

Ring Cleavage: If cyclization occurs as an intermediate step, subsequent ring cleavage by microbial enzymes would lead to smaller, more readily metabolizable molecules.

Mineralization: Ultimately, the compound could be completely mineralized to carbon dioxide and water under aerobic conditions.

The efficiency of biodegradation will depend on various environmental factors, including the presence of adapted microbial communities, temperature, pH, and the availability of other nutrients.

Advanced Oxidation Processes for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals are capable of degrading a wide range of recalcitrant organic compounds, including those with unsaturated bonds like this compound.

Several AOPs could be effective for the remediation of water contaminated with this compound:

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the double and triple bonds of this compound through ozonolysis. This process would cleave the unsaturated bonds, leading to the formation of smaller, more oxidized, and generally less toxic compounds such as aldehydes, ketones, and carboxylic acids. The reaction of ozone with the alkyne moiety is typically slower than with the alkene moiety.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances the production of hydroxyl radicals through the use of UV light. These hydroxyl radicals are non-selective and can rapidly attack the organic molecule at multiple sites, leading to its mineralization.

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light also generates hydroxyl radicals, providing another effective method for the degradation of this compound.

Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO₂) as a catalyst, can also be employed. Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which in turn produce hydroxyl radicals and other reactive oxygen species that can degrade the organic pollutant.

The effectiveness of these AOPs for the degradation of this compound would depend on factors such as the initial concentration of the compound, the pH of the water, the dosage of oxidants and catalysts, and the intensity of UV radiation.

Environmental Monitoring and Analytical Techniques

Effective environmental monitoring is crucial for assessing the presence and concentration of this compound in various environmental matrices such as water, soil, and air. Due to its volatility and the presence of a hydroxyl group, a combination of analytical techniques may be employed for its detection and quantification.

Given the absence of specific methods for this compound, analytical approaches for structurally similar compounds, such as other volatile unsaturated alcohols or the pharmaceutical ethchlorvynol (a chlorinated vinyl acetylenic carbinol), can be adapted.

Sample Preparation:

Water Samples: For aqueous samples, pre-concentration techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to achieve the required detection limits.

Soil and Sediment Samples: Extraction with an appropriate organic solvent, followed by clean-up steps to remove interfering substances, would be required.

Air Samples: Air sampling can be performed using sorbent tubes followed by thermal desorption.

Analytical Instrumentation:

The primary analytical technique for the determination of this compound is likely to be Gas Chromatography (GC) coupled with a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for the unambiguous identification and quantification of the compound. The mass spectrometer provides structural information, allowing for confident identification even in complex matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID can be used for the routine quantification of the compound, especially when its presence has been confirmed by GC-MS.

For less volatile degradation products or if derivatization is employed, High-Performance Liquid Chromatography (HPLC) could also be a viable technique, typically coupled with UV or mass spectrometric detection.

The following table summarizes potential analytical methods for the environmental monitoring of this compound and its structural analogs.

Analytical TechniqueSample MatrixSample PreparationDetectorKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Water, Soil, AirSPE, LLE, Thermal DesorptionMass SpectrometerHigh selectivity and sensitivity, structural confirmation
Gas Chromatography-Flame Ionization Detection (GC-FID)Water, Soil, AirSPE, LLE, Thermal DesorptionFlame Ionization DetectorRobust, cost-effective for routine quantification
High-Performance Liquid Chromatography (HPLC)WaterDirect injection or SPEUV or Mass SpectrometerSuitable for less volatile degradation products, derivatization may be required for the parent compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylpent-1-en-4-yn-3-ol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via the reaction of calcium acetylene with methyl ketene to generate calcium 2-ethynyl-1-vinylethanol, followed by acid hydrolysis. Key parameters for yield optimization include temperature control (60–65°C), inert atmosphere (to prevent side reactions with moisture/oxygen), and catalyst selection (e.g., palladium or copper catalysts for alkyne coupling steps). Purification via fractional distillation under reduced pressure (63–65°C/100 mmHg) is recommended due to its liquid state and moderate volatility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can identify the enynol structure (e.g., alkynyl proton at δ ~2.5 ppm, hydroxyl proton δ ~1.5 ppm, and olefinic protons δ ~5.0–6.0 ppm).
  • IR : Strong absorption bands for -OH (~3300 cm1^{-1}), alkyne C≡C (~2100 cm1^{-1}), and alkene C=C (~1650 cm1^{-1}).
  • GC-MS : Useful for purity assessment, with a molecular ion peak at m/z 96 (C6_6H8_8O). Refractive index (n20_{20}/D 1.446) and density (0.89 g/mL) provide additional physical validation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation (vapor pressure: 5.02 mmHg at 25°C).
  • Storage : Keep in a cool, dry place away from oxidizers and ignition sources (flash point: 90°F).
  • Waste Disposal : Segregate as hazardous organic waste and neutralize with alkaline solutions before disposal. Follow UN ID 1760 (Packing Group III) regulations .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 65°C; avoid prolonged heating.
  • Light Sensitivity : Store in amber glass to prevent photooxidation of the alkene/alkyne groups.
  • pH Sensitivity : Stable in neutral conditions but prone to acid-catalyzed hydration of the alkyne or base-induced elimination of the hydroxyl group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : The conjugated enynol system allows participation in [2+2] or [4+2] cycloadditions. Computational modeling (e.g., DFT calculations) can predict regioselectivity. Experimentally, monitor reaction progress via 1^1H NMR to track alkene/alkyne proton shifts. For example, the alkyne may act as a dienophile in reactions with electron-deficient dienes .

Q. How do stereochemical factors influence its application in asymmetric synthesis?

  • Methodological Answer : The tertiary alcohol and adjacent alkene/alkyne create chiral centers. Chiral HPLC or polarimetry can resolve enantiomers. Use chiral catalysts (e.g., Sharpless epoxidation catalysts) to control stereochemistry in downstream reactions. Note that (E)- and (Z)-isomers of related compounds (e.g., (E)-3-Methylpent-2-en-4-yn-1-ol) show distinct reactivity in ring-forming reactions .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS : Detect trace byproducts (e.g., hydration products like 3-methylpentan-3-ol-4-one) at ppm levels.
  • Headspace GC : Identify volatile impurities from incomplete synthesis.
  • Validation : Use spike-and-recovery experiments with internal standards (e.g., deuterated analogs) to ensure accuracy .

Q. How can computational methods predict its environmental or biological interactions?

  • Methodological Answer :

  • QSAR Modeling : Predict biodegradability (e.g., using EPI Suite) based on logP (calculated ~1.2) and molecular weight (96.13 g/mol).
  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) to assess metabolic pathways.
  • Toxicity Screening : Apply OECD QSAR Toolbox to evaluate skin sensitization potential (RIFM criteria) .

Q. How can contradictory data on physical properties (e.g., boiling point variations) be resolved?

  • Methodological Answer : Discrepancies in reported boiling points (e.g., 63–65°C/100 mmHg vs. 60–63°C/1.07 kPa) may stem from calibration differences in distillation setups. Replicate measurements using standardized equipment (e.g., ASTM D86) and cross-validate with gas chromatography retention times .

Tables for Key Data

Property Value Reference
Molecular FormulaC6_6H8_8O
Boiling Point63–65°C/100 mmHg
Density0.89 g/mL at 25°C
pKa12.53 ± 0.29 (Predicted)
Hazard ClassificationHarmful (Xn), UN 1760

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.